Benzhydryl 7-[(4-methylbenzoyl)amino]-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate
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Overview
Description
Benzhydryl 7-[(4-methylbenzoyl)amino]-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate is a complex organic compound with the molecular formula C29H26N2O5 and a molecular weight of 482.18 g/mol . This compound is characterized by its unique bicyclic structure, which includes a 1-azabicyclo[4.2.0]octane core. It is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of benzhydryl 7-[(4-methylbenzoyl)amino]-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1-azabicyclo[4.2.0]octane core.
Introduction of functional groups: The core structure is then functionalized with various groups, including the benzhydryl and 4-methylbenzoyl groups, through a series of reactions such as acylation and alkylation.
Final modifications:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated processes and specialized equipment to ensure high yield and purity.
Chemical Reactions Analysis
Benzhydryl 7-[(4-methylbenzoyl)amino]-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzhydryl 7-[(4-methylbenzoyl)amino]-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of benzhydryl 7-[(4-methylbenzoyl)amino]-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Benzhydryl 7-[(4-methylbenzoyl)amino]-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate can be compared with other similar compounds, such as:
Benzhydryl 7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate: This compound has a similar bicyclic structure but includes a thia group instead of an oxa group.
Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate: This compound includes additional functional groups, such as a methoxy and tetrazolyl group, which confer different chemical properties.
The uniqueness of benzhydryl 7-[(4-methylbenzoyl)amino]-3-methylidene-8-oxo-5-oxa-1-azabicyclo[42
Properties
IUPAC Name |
benzhydryl 7-[(4-methylbenzoyl)amino]-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O5/c1-18-13-15-22(16-14-18)26(32)30-23-27(33)31-24(19(2)17-35-28(23)31)29(34)36-25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,23-25,28H,2,17H2,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHGUDVDPXLJEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2C3N(C2=O)C(C(=C)CO3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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